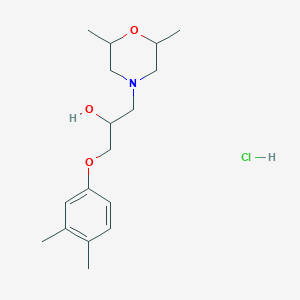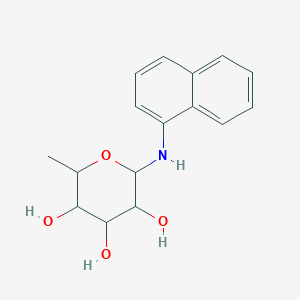![molecular formula C20H26N2O5S B5200734 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B5200734.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide, commonly known as EMPEG, is a chemical compound that has been studied for its potential use in scientific research. EMPEG is a member of the class of compounds known as sulfonylureas, which are commonly used in medicine to treat diabetes. However, EMPEG has been found to have unique properties that make it useful for a variety of research applications.
作用機序
EMPEG works by binding to sulfonylurea receptors on the surface of pancreatic beta cells, which stimulates the release of insulin. This mechanism of action is similar to that of other sulfonylurea compounds, but EMPEG has been found to have a higher affinity for sulfonylurea receptors than other compounds in its class.
Biochemical and Physiological Effects:
EMPEG has been found to have a range of biochemical and physiological effects, including the stimulation of insulin secretion, the inhibition of ATP-sensitive potassium channels, and the modulation of calcium signaling pathways. These effects make EMPEG a useful tool for studying the mechanisms underlying insulin secretion and glucose homeostasis.
実験室実験の利点と制限
One advantage of using EMPEG in lab experiments is its high affinity for sulfonylurea receptors, which makes it a potent tool for studying the role of these receptors in insulin secretion. However, one limitation of using EMPEG is its potential to interact with other proteins and molecules in the cell, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on EMPEG, including the development of more potent and selective compounds that target sulfonylurea receptors, the investigation of the role of EMPEG in other physiological processes beyond glucose homeostasis, and the exploration of the potential therapeutic applications of EMPEG for a range of diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of EMPEG, as well as its potential limitations as a research tool.
合成法
EMPEG can be synthesized using a variety of methods, but the most common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure EMPEG.
科学的研究の応用
EMPEG has been studied for its potential use in a variety of scientific research applications, including as a tool to study the role of sulfonylurea receptors in insulin secretion, as a probe to study the structure and function of ATP-sensitive potassium channels, and as a potential therapeutic agent for a range of diseases.
特性
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-3-27-18-10-12-19(13-11-18)28(24,25)22(17-8-5-4-6-9-17)16-20(23)21-14-7-15-26-2/h4-6,8-13H,3,7,14-16H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEYLBCJBVCPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)
![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)


![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)
![4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)
![ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)
